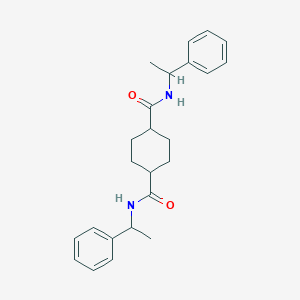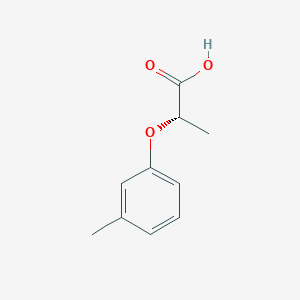
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide, also known as Tert-butylphenylacetamide (TPA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA is a white crystalline powder that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of TPA is not well understood, but it is believed to act as a modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
TPA has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. TPA has been shown to enhance the activity of GABA(A) receptors, which may explain its effects on anxiety, sedation, and pain.
实验室实验的优点和局限性
One advantage of TPA is its relatively simple synthesis and availability. TPA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, TPA has limited solubility in water, which may limit its use in aqueous systems. Additionally, the mechanism of action of TPA is not well understood, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on TPA. One area of interest is the development of new synthetic methods for TPA and related compounds. Another area of interest is the investigation of the mechanism of action of TPA and its effects on GABA(A) receptors. Additionally, TPA may have potential applications in the development of new anxiolytic and sedative drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
In conclusion, TPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPA has been extensively studied for its potential applications in organic synthesis, material science, and pharmacology. TPA has been shown to have anxiolytic and sedative effects in animal models and has potential applications in the development of new drugs. Further research is needed to fully understand the potential applications of TPA in various fields.
合成方法
TPA can be synthesized through a multistep process starting with the reaction of tert-butylbenzene with acetic anhydride to form tert-butylphenylacetate. This product is then hydrolyzed with hydrochloric acid to form TPA. The synthesis of TPA is relatively simple and can be achieved using standard laboratory techniques.
科学研究应用
TPA has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. TPA has also been used as a building block in the preparation of polymers and other materials.
属性
产品名称 |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-(2-tert-butyl-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO/c1-9-7-10(2)13(15-11(3)16)12(8-9)14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChI 键 |
FVHRNYIVAVWDKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

